REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Br:13]N1C(=O)CCC1=O>C(#N)C>[Br:1][C:2]1[C:3]([CH2:12][Br:13])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
15.85 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
under gently refluxing for 17 hours while a 200 W bulb
|
Duration
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17 h
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed with water (3×80 mL), brine (80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)OC)C=CC1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |